Idoxuridine I-124

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Idoxuridine I-124 is a radiolabeled compound used primarily in medical imaging and research. It is a derivative of idoxuridine, an antiviral medication that inhibits viral DNA synthesis. The addition of the radioactive isotope iodine-124 allows for the compound to be used in positron emission tomography (PET) imaging, providing detailed images of biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Idoxuridine I-124 is synthesized by incorporating iodine-124 into the idoxuridine molecule. The process typically involves the reaction of tellurium dioxide with protons in a cyclotron to produce iodine-124. This iodine-124 is then chemically bonded to idoxuridine through a series of reactions that ensure the stability and purity of the final product .

Industrial Production Methods

The industrial production of iodine-124 involves the use of high-energy cyclotrons to bombard tellurium dioxide targets with protons. The resulting iodine-124 is then separated and purified using techniques such as dry distillation. The purified iodine-124 is then used to label idoxuridine, creating this compound .

Análisis De Reacciones Químicas

Types of Reactions

Idoxuridine I-124 undergoes several types of chemical reactions, including:

Substitution Reactions: The incorporation of iodine-124 into the idoxuridine molecule is a substitution reaction where the iodine atom replaces a hydrogen atom.

Oxidation and Reduction Reactions: These reactions are involved in the synthesis and purification processes to ensure the stability of the compound.

Common Reagents and Conditions

Reagents: Tellurium dioxide, protons, and various solvents and catalysts used in the synthesis and purification processes.

Conditions: High-energy proton bombardment in a cyclotron, followed by chemical reactions under controlled temperatures and pressures to ensure the purity and stability of the final product

Major Products Formed

The major product formed from these reactions is this compound, a radiolabeled compound used in medical imaging and research.

Aplicaciones Científicas De Investigación

Idoxuridine I-124 has a wide range of scientific research applications, including:

Medical Imaging: Used in PET imaging to provide detailed images of biological processes, particularly in the diagnosis and treatment of thyroid diseases.

Radiopharmaceuticals: Used in the development of radiopharmaceuticals for targeted imaging and therapy, including the labeling of monoclonal antibodies for immunoPET imaging.

Mecanismo De Acción

Idoxuridine I-124 acts by incorporating itself into viral DNA, replacing thymidine. This substitution inhibits the proper functioning of viral DNA polymerases and thymidylate phosphorylase, leading to the production of faulty DNA that cannot infect or destroy tissue. The radiolabeled iodine-124 allows for the tracking and imaging of the compound within the body, providing valuable information on biological processes and disease mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

Trifluridine: Another antiviral medication used in the treatment of viral eye infections.

Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

Foscarnet: An antiviral medication used to treat cytomegalovirus infections.

Uniqueness

Idoxuridine I-124 is unique due to its radiolabeled iodine-124, which allows for its use in PET imaging. This provides a significant advantage in medical imaging and research, as it enables the detailed visualization of biological processes and the tracking of the compound within the body .

Propiedades

Número CAS |

186803-98-5 |

|---|---|

Fórmula molecular |

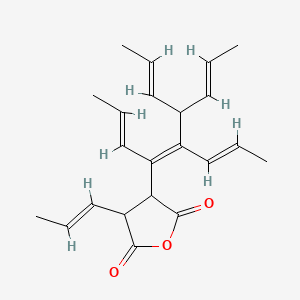

C9H11IN2O5 |

Peso molecular |

351.10 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10-3 |

Clave InChI |

XQFRJNBWHJMXHO-CKISZFIQSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[124I])CO)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)